1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone
CAS No.: 2034428-41-4
Cat. No.: VC5780381
Molecular Formula: C22H20ClN3O2
Molecular Weight: 393.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034428-41-4 |
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Molecular Formula | C22H20ClN3O2 |
Molecular Weight | 393.87 |
IUPAC Name | 1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2,2-diphenylethanone |
Standard InChI | InChI=1S/C22H20ClN3O2/c23-18-13-24-22(25-14-18)28-19-11-12-26(15-19)21(27)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2 |
Standard InChI Key | PCKFPAJTNKAXLJ-UHFFFAOYSA-N |
SMILES | C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Characteristics
The compound’s molecular formula is C₂₃H₂₂ClN₃O₂, with a molecular weight of 415.90 g/mol. Its structure consists of three key components:
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A pyrrolidine ring substituted at the 3-position with a 5-chloropyrimidin-2-yloxy group.
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A diphenylethanone group attached to the pyrrolidine’s nitrogen atom.
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A chlorine atom at the 5-position of the pyrimidine ring, enhancing electronic stability and binding affinity .
Table 1: Comparative Molecular Data of Related Compounds
The presence of the diphenylethanone group distinguishes this compound from analogs in the search results, which typically feature smaller aromatic substituents like thiophene or pyridine . This bulky hydrophobic moiety may influence solubility and membrane permeability.
Synthesis and Reactivity
While no direct synthesis route for 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2,2-diphenylethanone is documented, plausible pathways can be inferred from related compounds:
Pyrrolidine Functionalization
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Intermediate Formation:
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Acylation:
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The pyrrolidine nitrogen is acylated with diphenylethanoyl chloride under Schotten-Baumann conditions:
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Challenges in Synthesis
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Steric Hindrance: The bulky diphenylethanone group may reduce reaction efficiency, requiring elevated temperatures or catalysts like DMAP .
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Purification: Column chromatography or recrystallization from ethanol/water mixtures is likely necessary due to polar byproducts .
Physicochemical Properties
Predicted properties based on structural analogs and computational tools:
Table 2: Key Physicochemical Parameters
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce steric effects during acylation.
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In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antibacterial activity.
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Formulation Studies: Explore nanocarriers or prodrug strategies to enhance solubility.
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